BenchChemオンラインストアへようこそ!

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity Physicochemical profiling ADME prediction

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342608-24-5) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 5‑position with a tetrahydrofuran‑3‑yl group and bearing an ethyl ester at the 3‑position. The molecule has a molecular weight of 212.20 g·mol⁻¹, a calculated logP of 0.735, a fraction sp³ (Fsp³) of 0.667, and one asymmetric carbon, indicating moderate lipophilicity, substantial three‑dimensional character, and the presence of a stereogenic centre.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B13544101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2CCOC2
InChIInChI=1S/C9H12N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h6H,2-5H2,1H3
InChIKeyOIHSVVRPBVUWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate – Core Building Block Attributes for Procurement Evaluation


Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342608-24-5) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 5‑position with a tetrahydrofuran‑3‑yl group and bearing an ethyl ester at the 3‑position . The molecule has a molecular weight of 212.20 g·mol⁻¹, a calculated logP of 0.735, a fraction sp³ (Fsp³) of 0.667, and one asymmetric carbon, indicating moderate lipophilicity, substantial three‑dimensional character, and the presence of a stereogenic centre . The compound is available from multiple suppliers at purities of 97–98 % (HPLC) .

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate – Why Structural Analog Substitution Introduces Uncontrolled Physicochemical Drift


The tetrahydrofuran‑3‑yl substituent is not a generic lipophilicity tag; its saturated, non‑planar character simultaneously tunes logP, three‑dimensionality (Fsp³), and stereochemistry. Replacing it with an aromatic furan‑3‑yl ring (CAS 1086375-75-8) removes the chiral centre, drops Fsp³ from 0.667 to approximately 0.22, and shifts logP downward, while the methyl‑substituted analog (CAS 1502554-06 4) adds a second chiral centre and increases logP to 1.15 . Even the unsubstituted parent (CAS 39512-59-9) differs by ~0.6 log units and lacks the steric bulk required for many structure‑based design campaigns . Consequently, interchanging these analogs without requalifying physicochemical and stereochemical parameters risks invalidating SAR, ADME predictions, and chiral analytical methods.

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate – Quantitative Comparator Evidence for Scientific Selection


LogP Differentiation: Tetrahydrofuran‑3‑yl vs. Unsubstituted and Methyl‑Substituted Analogs

The target compound exhibits a calculated logP of 0.735, which is 0.615 log units higher than the unsubstituted ethyl 1,2,4‑oxadiazole‑3‑carboxylate (logP 0.12) . This increase arises from the tetrahydrofuran substituent and indicates superior membrane permeability potential while remaining below the methyl‑substituted analog (logP 1.146), which may approach undesirable lipophilicity for certain oral drug space criteria .

Lipophilicity Physicochemical profiling ADME prediction

Fraction sp³ (Fsp³) as a Measurable 3D‑Complexity Parameter vs. Furan‑3‑yl Analog

The target compound records an Fsp³ of 0.667, corresponding to 6 sp³‑hybridised carbons out of 9 total carbons . In contrast, the aromatic furan‑3‑yl analog (CAS 1086375‑75‑8) contains only 2 sp³ carbons (the ethyl ester), yielding an Fsp³ of approximately 0.22 . This three‑fold higher fraction of saturated carbons enhances three‑dimensional shape diversity, which has been correlated with improved clinical success rates and reduced promiscuity in fragment‑based and HTS campaigns.

Molecular complexity Drug‑likeness Crystal packing

Stereochemical Complexity: One Defined Asymmetric Centre vs. Methyl‑Substituted and Unsubstituted Analogs

Ethyl 5‑(tetrahydrofuran‑3‑yl)‑1,2,4‑oxadiazole‑3‑carboxylate possesses one asymmetric carbon atom (the C‑3 position of the tetrahydrofuran ring) . The unsubstituted parent compound has zero chiral centres, while the 2‑methyltetrahydrofuran‑3‑yl analog (CAS 1502554‑06‑4) introduces a second asymmetric centre (asymmetric atoms = 2) . This intermediate stereochemical complexity simplifies chiral analytical method development and enantiomeric purity determination relative to the diastereomeric methyl analog, while still enabling enantioselective SAR exploration.

Chirality Stereoselective synthesis Chiral HPLC

Hydrogen‑Bond Acceptor Count Reduction Relative to the Unsubstituted 1,2,4‑Oxadiazole‑3‑carboxylate Scaffold

The target compound contains 4 hydrogen‑bond acceptor (HBA) atoms, whereas the unsubstituted ethyl 1,2,4‑oxadiazole‑3‑carboxylate possesses 5 HBA . The reduction arises because the tetrahydrofuran ring oxygen partially masks polarity compared to the additional nitrogen/oxygen arrangement in the parent oxadiazole‑only system. Lower HBA count correlates with reduced polar surface area and improved passive membrane diffusion, potentially enhancing cellular permeability in whole‑cell assays.

Hydrogen bonding Polar surface area Permeability

Class‑Level Gram‑Positive Antibacterial SAR: The 1,2,4‑Oxadiazole Pharmacophore Validates the Scaffold

SAR exploration of the 1,2,4‑oxadiazole antibiotic class demonstrated that 17 derivatives exhibited activity against S. aureus ATCC 29213, with lead compounds achieving MIC values as low as 2 µg mL⁻¹ [1]. These compounds inhibit penicillin‑binding proteins and are active against methicillin‑resistant S. aureus (MRSA) and vancomycin‑resistant Enterococcus [1]. The microbiocidal oxadiazole patent US 2021/0101874 A1 explicitly lists tetrahydrofuran‑3‑yl as a preferred substituent for fungicidal and antibacterial oxadiazole derivatives [2], providing a direct structural link between the target compound's substitution pattern and bioactive chemical space.

Antibacterial Gram‑positive MRSA Penicillin‑binding protein

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate – Prioritised Research and Industrial Application Scenarios Driven by Quantitative Evidence


Lead Optimisation of Gram‑Positive Antibacterials Targeting Penicillin‑Binding Proteins

The validated Gram‑positive antibacterial activity of the 1,2,4‑oxadiazole class (MIC 2–8 µg mL⁻¹ against S. aureus, including MRSA) provides a direct rationale for deploying the target compound as a synthetic intermediate in antibiotic SAR campaigns. Its tetrahydrofuran‑3‑yl substituent is explicitly listed among preferred embodiments in Syngenta's microbiocidal oxadiazole patent, reducing the risk of novelty challenges when this scaffold is incorporated into proprietary series [1][2].

Physicochemical Property Tuning for CNS‑Penetrant Candidate Libraries

The compound's intermediate logP of 0.735, reduced HBA count (4 vs. 5 for the unsubstituted scaffold), and high Fsp³ (0.667) align with CNS drug‑space parameters (logP 1–4, HBA ≤ 5, Fsp³ ≥ 0.45). These measurable properties make it a strategically superior starting material for designing brain‑penetrant oxadiazole derivatives compared to the overly polar unsubstituted ester (logP 0.12) or the flatter, more aromatic furan analog (Fsp³ ~0.22) .

Chiral Building Block for Enantioselective Synthesis and Chiral Chromatography Method Development

With exactly one asymmetric centre (the tetrahydrofuran C‑3 position), the target compound provides a tractable substrate for enantioselective synthetic methodology development. Unlike the 2‑methyl analog (2 chiral centres, requiring diastereomer separation) or the achiral unsubstituted scaffold, one stereogenic centre enables straightforward chiral HPLC method validation using a single enantiomer pair, reducing analytical development time and cost .

Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis

Fsp³ of 0.667 significantly exceeds the typical fragment library average of ~0.3–0.4, making this compound a high‑value three‑dimensional fragment for FBDD screens. The ethyl ester handle permits facile hydrolysis to the carboxylic acid for on‑DNA coupling in DEL synthesis or for amide bond formation in library production, while the single chiral centre limits diastereomeric complexity in pooled library formats .

Quote Request

Request a Quote for Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.